1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide
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Overview
Description
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological and clinical applications.
Other Piperidine Derivatives: These compounds share the piperidine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has diverse scientific research applications and exerts its effects through specific molecular mechanisms. Comparing it with similar compounds highlights its unique properties and potential for further research and development.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-17-16(7-4-10-20-17)27(24,25)22-11-8-15(9-12-22)18(23)21-26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAHTFAWWMXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NOCC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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